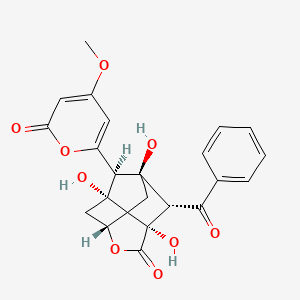
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitril
Übersicht
Beschreibung
3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a chemical compound with the molecular formula C11H13BN2O2 . It is also known as 5,5-dimethyl-2-phenyl-1,3,2-dioxaborinane .
Molecular Structure Analysis
The molecular structure of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile consists of a benzonitrile group attached to a 1,3,2-dioxaborinane ring, which is further substituted with two methyl groups .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Das Vorhandensein der Hydroxy- und Nitrilgruppen in dieser Verbindung kann ein wertvoller Ausgangspunkt für die Entwicklung neuer Medikamente sein. Es kann als Zwischenprodukt bei der Synthese von Piperidin-basierten MCH R1-Antagonisten verwendet werden .
Funktionelle Materialien
Die Einarbeitung dieses Moleküls in Polymere oder andere Materialien könnte zur Entwicklung neuartiger Eigenschaften führen. Dies macht es zu einem wertvollen Gut für Studien in der Materialwissenschaft .
Proteomik-Forschung
(3-Cyanophenyl)boronsäure, Neopentylglycolester ist ein Biomolekül, das in der Proteomik-Forschung verwendet werden kann .
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion verbindet chemisch differenzierte Fragmente, die an elektronisch divergenten Prozessen mit dem Metallkatalysator beteiligt sind . Die breite Anwendung der SM-Kupplung ergibt sich aus den außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen, der relativ stabilen, leicht herstellbaren und im Allgemeinen umweltfreundlichen Natur der Organobor-Reagenzien und ihrer schnellen Transmetallierung mit Palladium(II)-Komplexen .
Herstellung von 4-Aryl-1,8-Naphthyridin-2(1H)-onen
Diese Verbindung kann in Suzuki-Kupplungsreaktionen verwendet werden, um 4-Aryl-1,8-Naphthyridin-2(1H)-one herzustellen .
Eigenschaften
IUPAC Name |
3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BNO2/c1-12(2)8-15-13(16-9-12)11-5-3-4-10(6-11)7-14/h3-6H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYUBKQTFNAFQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584636 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-45-9 | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Cyanophenyl)boronic acid, neopentyl glycol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)
![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)




![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)
